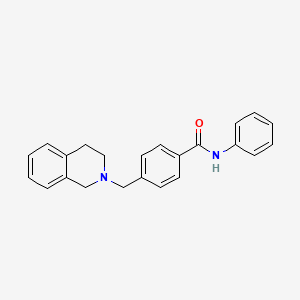
4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-phenylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-phenylbenzamide, also known as DIBA, is a chemical compound that has gained attention in recent years due to its potential therapeutic applications. DIBA belongs to the class of isoquinoline derivatives and has been shown to exhibit promising results in various scientific research studies.
作用机制
The mechanism of action of 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-phenylbenzamide involves the inhibition of various enzymes and pathways. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-phenylbenzamide has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of immune response and inflammation.
Biochemical and Physiological Effects
4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-phenylbenzamide has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-phenylbenzamide has also been found to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In addition, 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-phenylbenzamide has been shown to improve insulin sensitivity and glucose uptake in skeletal muscle cells.
实验室实验的优点和局限性
4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-phenylbenzamide has several advantages for laboratory experiments. It is readily available and relatively easy to synthesize. 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-phenylbenzamide is also stable under normal laboratory conditions and can be stored for extended periods. However, 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-phenylbenzamide has some limitations for laboratory experiments. It has low solubility in water, which can make it difficult to use in certain assays. In addition, 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-phenylbenzamide has been found to exhibit cytotoxicity at high concentrations, which can limit its use in cell-based assays.
未来方向
There are several future directions for the research on 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-phenylbenzamide. One potential direction is to investigate the use of 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-phenylbenzamide as a potential therapeutic agent for the treatment of cancer. Another direction is to explore the use of 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-phenylbenzamide as a potential anti-inflammatory agent for the treatment of inflammatory disorders. Additionally, further research is needed to elucidate the mechanism of action of 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-phenylbenzamide and to identify its potential targets.
合成方法
The synthesis of 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-phenylbenzamide involves the reaction of 4-aminobenzamide with 3,4-dihydroisoquinoline in the presence of formaldehyde and hydrogen chloride. The resulting product is then treated with phenylmagnesium bromide to yield 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-phenylbenzamide.
科学研究应用
4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-phenylbenzamide has been extensively studied for its potential therapeutic applications. It has been shown to possess antitumor, anti-inflammatory, and anti-viral activities. 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-phenylbenzamide has also been found to inhibit the replication of HIV-1 virus by targeting the viral integrase enzyme.
属性
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O/c26-23(24-22-8-2-1-3-9-22)20-12-10-18(11-13-20)16-25-15-14-19-6-4-5-7-21(19)17-25/h1-13H,14-17H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYZBNLVKTLXVTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-ethyl-5-{[(4-methoxy-1-naphthyl)oxy]methyl}-N-[2-(1H-pyrazol-1-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B4977275.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{1-[(5-methyl-2-pyrazinyl)carbonyl]-4-piperidinyl}propanamide](/img/structure/B4977277.png)
![5-[(4-methyl-1-piperazinyl)carbonyl]-1-[3-(trifluoromethyl)benzyl]-2-piperidinone](/img/structure/B4977281.png)

![5-[(5-bromo-2-furyl)methylene]-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4977292.png)
![1-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]carbonyl}piperidine](/img/structure/B4977297.png)
![2-(2-chlorophenyl)-N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylacetamide](/img/structure/B4977304.png)
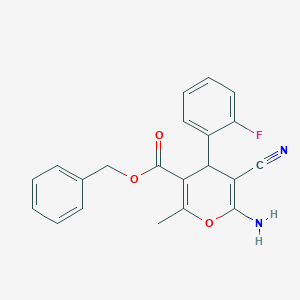

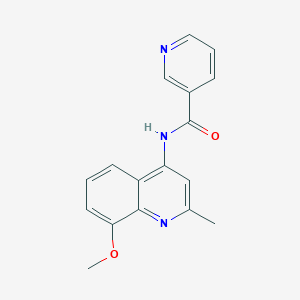
![1-(2-fluoro-4-methoxybenzyl)-4-[4-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B4977344.png)
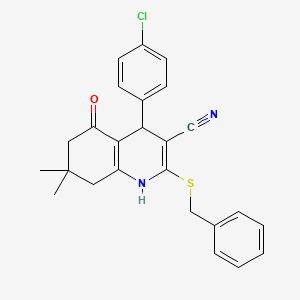
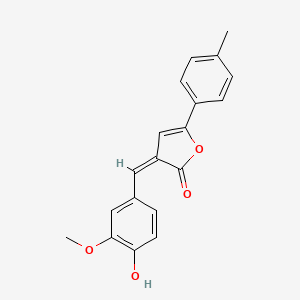
![2-[benzyl(methylsulfonyl)amino]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzamide](/img/structure/B4977376.png)